Cas no 89112-68-5 (Phenol, 2-[2-amino-6-(4-methoxyphenyl)-4-pyrimidinyl]-4,5-dimethyl-)
89112-68-5 structure
Product Name:Phenol, 2-[2-amino-6-(4-methoxyphenyl)-4-pyrimidinyl]-4,5-dimethyl-
CAS No:89112-68-5
MF:C19H19N3O2
MW:321.373064279556
CID:611850
PubChem ID:136220743
Update Time:2025-04-19
Phenol, 2-[2-amino-6-(4-methoxyphenyl)-4-pyrimidinyl]-4,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-[2-amino-6-(4-methoxyphenyl)-4-pyrimidinyl]-4,5-dimethyl-
- 6-[2-amino-4-(4-methoxyphenyl)-1H-pyrimidin-6-ylidene]-3,4-dimethylcyclohexa-2,4-dien-1-one
- 6-[2-Amino-6-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]-3,4-dimethylcyclohexa-2,4-dien-1-one
- 89112-68-5
- DTXSID30751856
-
- Inchi: 1S/C19H19N3O2/c1-11-8-15(18(23)9-12(11)2)17-10-16(21-19(20)22-17)13-4-6-14(24-3)7-5-13/h4-10,23H,1-3H3,(H2,20,21,22)
- InChI Key: OWNRTFOYDLPGCL-UHFFFAOYSA-N
- SMILES: OC1=CC(C)=C(C)C=C1C1C=C(C2C=CC(=CC=2)OC)N=C(N)N=1
Computed Properties
- Exact Mass: 321.147726857g/mol
- Monoisotopic Mass: 321.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 81.3Ų
Phenol, 2-[2-amino-6-(4-methoxyphenyl)-4-pyrimidinyl]-4,5-dimethyl- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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